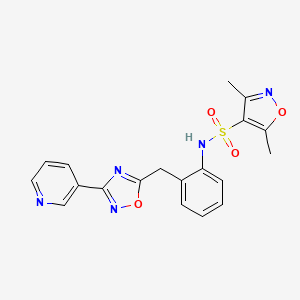
3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-dimethyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an isoxazole ring fused with a sulfonamide group and a pyridinyl oxadiazole moiety. Its structure allows for diverse interactions with biological targets, which is critical for its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit tumor growth in various cancer models. A study highlighted that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki67 and PCNA .
Immunomodulatory Effects
Isoxazole derivatives have also been reported to modulate immune functions. In vitro studies demonstrated that the compound could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting potential as an immunosuppressive agent . This aligns with findings showing that isoxazole derivatives can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example, oxadiazole derivatives have shown efficacy against bacterial strains by inhibiting bacterial cell wall synthesis and disrupting membrane integrity . While specific data on the target compound’s antimicrobial activity is limited, its structural similarities suggest potential effectiveness.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of isoxazole derivatives in a xenograft model of human breast cancer. The compound demonstrated significant tumor regression compared to controls. Histological analysis revealed increased apoptosis and decreased microvessel density in treated tumors .
Study 2: Immunosuppressive Properties
In another study focusing on autoimmune conditions, the compound was tested in lupus-prone mice. Results indicated a reduction in disease severity and inflammation markers. The treatment led to decreased levels of autoantibodies and improved renal function parameters, suggesting its potential for treating autoimmune diseases .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-12-18(13(2)27-22-12)29(25,26)24-16-8-4-3-6-14(16)10-17-21-19(23-28-17)15-7-5-9-20-11-15/h3-9,11,24H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWSOQLWQMRGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














